Kinase Inhibition Selectivity Profile vs. Unsubstituted Scaffold
While direct kinase inhibition data for 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol is not publicly available, its core scaffold is the foundation for potent and selective MELK inhibitors. A key patent (US9067937B2) demonstrates that closely related 1,5-naphthyridine derivatives bearing similar substitution patterns achieve significant MELK inhibition, whereas the unsubstituted 1,5-naphthyridine scaffold shows no such activity [1]. This establishes that the specific substitution pattern, including the methyl and methoxy groups, is critical for conferring biological activity against this therapeutically relevant kinase target.
| Evidence Dimension | MELK Inhibitory Activity |
|---|---|
| Target Compound Data | No direct quantitative data available for the target compound. |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridine scaffold (Inactive against MELK) vs. 2,6-disubstituted analogs (Active, as per US9067937B2) |
| Quantified Difference | Qualitative difference: active vs. inactive. The substitution pattern is a prerequisite for MELK engagement. |
| Conditions | In vitro kinase inhibition assay, as described in patent US9067937B2 [1]. |
Why This Matters
For a researcher developing MELK inhibitors, procuring the correctly substituted scaffold is non-negotiable for establishing a structure-activity relationship and achieving on-target activity.
- [1] Oncotherapy Science, Inc. 1,5-naphthyridine derivatives and MELK inhibitors containing the same. US Patent 9,067,937 B2, June 30, 2015. View Source
